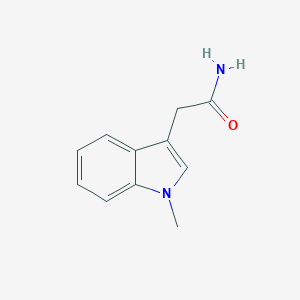

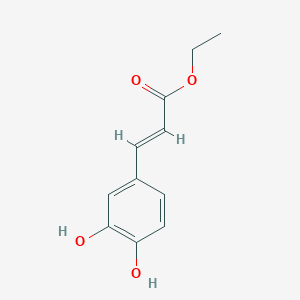

2-(1-Methyl-1H-indol-3-yl)acetamide

Vue d'ensemble

Description

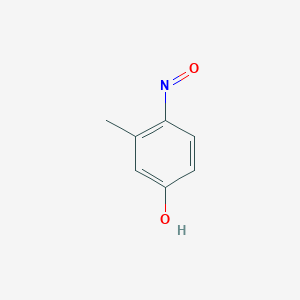

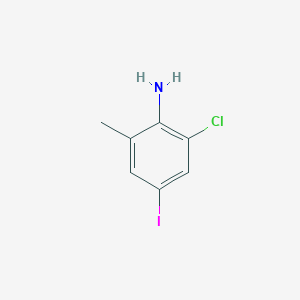

2-(1-Methyl-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Effects and Synthesis Pathways

The research on acetamide derivatives, including 2-(1-Methyl-1H-indol-3-yl)acetamide, highlights their significant commercial importance due to their biological consequences upon exposure. A review on the toxicology of acetamide derivatives discusses the varied biological responses among these chemicals, reflecting on both their biological activity and potential usage in various applications. This includes a comprehensive evaluation of the environmental toxicology of these materials, indicating a broadened understanding over the years (Kennedy, 2001).

Pharmacological Activities

Recent investigations into the chemical diversity and pharmacological activities of acetamide derivatives, including indole and quinoline as possible therapeutic candidates, have demonstrated their significance. These studies aim to design new derivatives with improved safety and efficacy, enhancing life quality through their biological and industrial applications. The synthesis and activities of these derivatives provide comprehensive information regarding pharmacologically interesting compounds of diverse composition (Al-Ostoot et al., 2021).

Indole Synthesis Classification

The classification and review of indole synthesis methods, including the development of new strategies for the preparation of indoles, provide a foundational understanding for synthesizing compounds like this compound. This review offers a comprehensive framework for classifying indole syntheses, facilitating the discovery of historical and contemporary approaches to indole construction, and underscores the importance of such methodologies in advancing the field of organic chemistry (Taber & Tirunahari, 2011).

Mécanisme D'action

Target of Action

The primary target of 2-(1-Methyl-1H-indol-3-yl)acetamide is tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . This interaction results in the arrest of cells in the G2/M phase of the cell cycle and induces cell apoptosis in a dose-dependent manner .

Biochemical Pathways

The compound affects the microtubule dynamics, a process of continuous polymerization and depolymerization . This process plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action leads to the inhibition of tubulin polymerization, which in turn arrests cells in the G2/M phase and induces apoptosis . This can lead to the death of cancer cells, as observed in vitro against HeLa, MCF-7, and HT-29 cancer cell lines .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Some indole derivatives have been shown to have antiproliferative activities against various cancer cell lines

Molecular Mechanism

Some indole derivatives have been shown to inhibit polymerization of tubulin in a manner consistent with colchicine

Propriétés

IUPAC Name |

2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUCCWRSRUINHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571956 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150114-41-3 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)